molecular formula C7H10N2O B13117945 4-(1H-imidazol-5-yl)butanal

4-(1H-imidazol-5-yl)butanal

Cat. No.: B13117945
M. Wt: 138.17 g/mol
InChI Key: SKOVGEKYPHWJNF-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)butanal is a four-carbon aldehyde derivative featuring a 1H-imidazole ring substituted at the fifth position of the butanal chain. The imidazole moiety is a heterocyclic aromatic compound with two nitrogen atoms, making it highly versatile in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)butanal

InChI

InChI=1S/C7H10N2O/c10-4-2-1-3-7-5-8-6-9-7/h4-6H,1-3H2,(H,8,9)

InChI Key

SKOVGEKYPHWJNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of 4-(1H-imidazol-5-yl)butanal may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-5-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: 4-(1H-imidazol-5-yl)butanoic acid.

    Reduction: 4-(1H-imidazol-5-yl)butanol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the most significant applications of 4-(1H-imidazol-5-yl)butanal is in the development of anticancer agents. Research indicates that imidazole derivatives exhibit inhibitory effects on various kinases, which are crucial in cancer progression. For example, compounds similar to 4-(1H-imidazol-5-yl)butanal have been studied for their ability to inhibit c-KIT kinase, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. These compounds can potentially overcome resistance mutations in cancer treatment, making them valuable candidates for further development .

Inhibition of Protein Kinases
The compound has also been evaluated for its role as a reversible inhibitor of p38α mitogen-activated protein kinase. This kinase is involved in inflammatory responses and cancer pathways, suggesting that derivatives of 4-(1H-imidazol-5-yl)butanal could be beneficial in treating inflammatory diseases and cancers .

Biochemical Applications

Antimicrobial Properties
4-(1H-imidazol-5-yl)butanal and its derivatives have shown promising antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies indicate that modifications to the imidazole ring can enhance antibacterial potency while reducing cytotoxicity .

Enzyme Inhibition
Research has demonstrated that certain imidazole derivatives can act as enzyme inhibitors, affecting metabolic pathways. For instance, they may inhibit enzymes involved in the metabolism of heterocyclic amines, which are known carcinogens. This inhibition could provide insights into dietary carcinogen metabolism and potential protective strategies against cancer .

Material Science

Synthesis of Novel Materials
The unique properties of 4-(1H-imidazol-5-yl)butanal allow it to be used in the synthesis of novel materials. Its ability to form coordination complexes with metals makes it useful in catalysis and the development of new materials with specific electronic properties. Studies have explored its use in creating polymeric materials with enhanced thermal and mechanical properties .

Case Studies

Study Application Findings
Inhibition of c-KITAnticancer agentDemonstrated efficacy against GIST models; potential for overcoming mutations .
Antimicrobial activityAntibacterial agentShowed significant inhibition against MRSA; low cytotoxicity observed .
Enzyme inhibitionCancer prevention strategyInhibited metabolic activation of dietary carcinogens; implications for diet-related cancer risks .
Material synthesisNovel material developmentFormed stable complexes with transition metals; potential applications in catalysis .

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-5-yl)butanal involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aldehyde group can form covalent bonds with nucleophiles, which is important in biochemical pathways and drug design.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Groups

The aldehyde group in 4-(1H-imidazol-5-yl)butanal distinguishes it from most imidazole derivatives in the evidence, which predominantly feature halogen, methoxy, or benzyl substituents. For example:

  • 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) : Contains a chloro-substituted indole core and a benzyl group on the imidazole .
  • 5{101}–5{105} : Imidazole derivatives with benzyloxy-S-phenylalanyl and tert-butoxycarbonyl groups, emphasizing peptide-like modifications .
  • M1 and M2 metabolites : Feature sulfonylpyridinyl and benzoic acid groups, highlighting metabolic stability considerations .

The aldehyde in 4-(1H-imidazol-5-yl)butanal confers electrophilic reactivity, enabling nucleophilic additions (e.g., with amines to form imines) that are absent in halogenated or methoxylated analogs.

Physical Properties

  • Melting Points : Most halogenated imidazole-indole hybrids (e.g., compounds 47–49) exhibit high melting points (>150°C), attributed to strong π-π stacking and hydrogen bonding . 4-(1H-Imidazol-5-yl)butanal, with its flexible aliphatic chain, likely has a lower melting point, though data is unavailable.
  • Solubility : The aldehyde group may enhance solubility in polar solvents compared to halogenated analogs, which are often lipophilic .

Data Table: Key Comparisons

Compound Core Structure Functional Groups Melting Point (°C) Key Applications/Reactivity Reference
4-(1H-Imidazol-5-yl)butanal Butanal + imidazole Aldehyde, imidazole N/A Schiff base formation, drug intermediate Inferred
3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) Indole + imidazole Chloro, benzyl 179–180 Structural activity studies
5{101} Imidazole + peptide chain Benzyloxy-S-phenylalanyl N/A Peptidomimetic design
M1 Metabolite Imidazole + pyridinyl Sulfonylpyridinyl, methanol N/A COX-2 inhibition
SARS-CoV-2 inhibitor (from ) Imidazole + pyridine Hydroxy, hydroxymethyl N/A Protease inhibition

Biological Activity

4-(1H-imidazol-5-yl)butanal is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound 4-(1H-imidazol-5-yl)butanal features an imidazole ring, which is known for its ability to participate in various biochemical interactions. The aldehyde functional group can react with nucleophiles, influencing its biological activity.

The biological activity of 4-(1H-imidazol-5-yl)butanal is attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The imidazole ring can engage with enzymes, altering their activity. This interaction is crucial for modulating metabolic pathways.
  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to significant biological effects such as enzyme inhibition or activation .

Antimicrobial Properties

Research indicates that 4-(1H-imidazol-5-yl)butanal exhibits antimicrobial properties, particularly against resistant strains of bacteria and fungi:

  • Antibacterial Activity : In vitro studies have shown the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL .
  • Antifungal Activity : The compound has also demonstrated antifungal properties, particularly against Cryptococcus neoformans, suggesting its potential in treating fungal infections .

Cytotoxicity and Safety Profile

Preliminary studies suggest that 4-(1H-imidazol-5-yl)butanal exhibits low cytotoxicity towards human cell lines, making it a promising candidate for further development in therapeutic applications. Its hemolytic properties are also minimal, indicating a favorable safety profile for future clinical use .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-(1H-imidazol-5-yl)butanal and related compounds:

StudyFocusFindings
Antimicrobial ActivityIdentified as effective against MRSA and C. neoformans with low MIC values.
Structure-Activity RelationshipHighlighted the importance of the imidazole ring in enhancing biological activity.
Synthesis and EvaluationReported on the synthesis of derivatives showing improved potency against bacterial strains.

Future Directions

The promising biological activities of 4-(1H-imidazol-5-yl)butanal warrant further investigation into its pharmacological potential. Future research should focus on:

  • Mechanistic Studies : Understanding the detailed mechanisms by which the compound interacts with biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.
  • Derivative Development : Synthesizing and testing analogs to enhance potency and selectivity.

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